| currency-5(6)-Norethindrone
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Overview
Description
17β-Hydroxy-19-nor-17α-pregn-5-en-20-yn-3-one is a synthetic steroid hormone with significant applications in medicine and scientific research. It is known for its role as a progestin, a synthetic form of the naturally occurring hormone progesterone. This compound is widely used in hormonal contraceptives and hormone replacement therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17β-Hydroxy-19-nor-17α-pregn-5-en-20-yn-3-one involves several steps, starting from basic steroidal structures. One common method includes the hydrolysis of 17α-ethynyl-17β-hydroxy-7α-methyl-5(10)-estrene 3,3-cyclic ketals using protic acids . The reaction conditions typically involve the use of inert solvents and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
17β-Hydroxy-19-nor-17α-pregn-5-en-20-yn-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
17β-Hydroxy-19-nor-17α-pregn-5-en-20-yn-3-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Widely used in hormonal contraceptives and hormone replacement therapy.
Industry: Utilized in the production of various pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that regulate various physiological processes. The molecular targets include the endometrium, where it induces secretory changes, and the hypothalamus, where it inhibits the release of gonadotropin-releasing hormone .
Comparison with Similar Compounds
Similar Compounds
Norethindrone: Another synthetic progestin with similar applications in contraceptives and hormone therapy.
Levonorgestrel: A synthetic progestin used in emergency contraception and long-term contraceptive devices.
Uniqueness
17β-Hydroxy-19-nor-17α-pregn-5-en-20-yn-3-one is unique due to its specific binding affinity and activity at progesterone receptors, making it highly effective in its applications. Its chemical structure allows for various modifications, leading to a wide range of derivatives with different properties and uses.
Properties
Molecular Formula |
C20H26O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(8R,10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16?,17+,18?,19-,20-/m0/s1 |
InChI Key |
QGQUHXSBTSDAML-GAINYCGTSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H]4CCC(=O)CC4=CC[C@H]3C1CC[C@]2(C#C)O |
Canonical SMILES |
CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O |
Origin of Product |
United States |
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